molecular formula C19H15BrN2OS B6138015 N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide

N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide

Cat. No. B6138015
M. Wt: 399.3 g/mol
InChI Key: RSBNXZJRUFGXFS-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide (BBT) is a synthetic compound that has been extensively studied for its potential therapeutic properties. BBT belongs to the class of thiazole derivatives, which have been found to exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. In

Mechanism of Action

The mechanism of action of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide is not fully understood. However, it has been proposed that N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide induces apoptosis in cancer cells by activating the caspase pathway. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been found to have anti-inflammatory and antimicrobial properties. In addition, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several future directions for the study of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide. One area of research is the development of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide, which could lead to the development of new therapies for cancer and other diseases. In addition, the potential use of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide in combination with other drugs for the treatment of various diseases should be explored. Finally, the potential side effects of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide should be further characterized to ensure its safety for use in humans.

Synthesis Methods

N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide can be synthesized by a multistep process involving the reaction of 2-aminothiazole with 4-bromobenzyl chloride to form 5-(4-bromobenzyl)-2-aminothiazole. This intermediate is then reacted with phenylacrylic acid to form N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide. The synthesis of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been shown to have anti-inflammatory and antimicrobial properties. In addition, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2OS/c20-16-9-6-15(7-10-16)12-17-13-21-19(24-17)22-18(23)11-8-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,21,22,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBNXZJRUFGXFS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide

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